molecular formula C15H20O5 B1666092 (1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 101020-89-7

(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No. B1666092
M. Wt: 280.32 g/mol
InChI Key: IGEBZMMCKFUABB-MHVOBNHCSA-N
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Description

Artemisitene is an antimalarial agent and the oxidized form of Artemisinin. Artemisinin precursors are the important basic substances for biosynthesis of Artemisinin, including Artemisinic acid, Artemisinin B, Artemisitene, etc.

Scientific Research Applications

Synthesis and Transformations

  • Acid-catalyzed reactions involving similar compounds have led to the synthesis of various products, demonstrating the compound's utility in organic synthesis and transformations. For example, acid-catalyzed reactions of related compounds with amino acid derivatives and pyrazolidin-3-ones yielded substitution products, showcasing the potential for creating a variety of chemical structures (Grošelj et al., 2006).

Electrochemical Applications

  • The compound and its related structures have been studied for their electrochemical properties. For instance, research on the electrochemical synthesis of related tetraoxanes from hydroperoxy derivatives shows its relevance in electrochemical reactions (Vedenyapina et al., 2013).

Structural and Ligational Properties

  • Investigations into the crystal structures and ligational properties of macrobicycles related to this compound reveal its significance in understanding molecular geometry and interactions. This includes studies on the basicity behavior in aqueous solutions and NMR spectroscopy (Bazzicalupi et al., 1994).

Potential in Antimalarial Activity

  • Structural studies of methyl-substituted dispiro-tetraoxanes, closely related to the queried compound, have been correlated with antimalarial activity. This suggests the potential of similar compounds in medical applications, especially in drug discovery for malaria treatment (McCullough et al., 2000).

Antimicrobial and Antitumor Activities

  • Triorganotin(IV) derivatives of sodium deoxycholate, which share structural similarities, have shown promising antifungal and anticancer activities. This highlights the compound's potential application in the development of new antimicrobial and anticancer agents (Shaheen et al., 2014).

properties

IUPAC Name

(1R,4S,5R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11?,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBZMMCKFUABB-MHVOBNHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905902
Record name 3,6-Dimethyl-9-methylideneoctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

CAS RN

101020-89-7
Record name Artemisitene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethyl-9-methylideneoctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 2
Reactant of Route 2
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 3
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 4
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 5
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 6
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

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